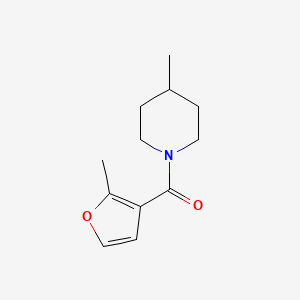![molecular formula C21H26N2O B5718535 4-[(4-benzyl-1-piperidinyl)methyl]-N-methylbenzamide](/img/structure/B5718535.png)
4-[(4-benzyl-1-piperidinyl)methyl]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-benzyl-1-piperidinyl)methyl]-N-methylbenzamide, commonly known as Compound 18, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. This compound belongs to the class of benzamides, which are known for their ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of Compound 18 is not fully understood, but it is believed to involve the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage, which ultimately leads to cell death. In addition, Compound 18 has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Compound 18 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of PARP and AKT. In addition, it has been shown to increase the sensitivity of cancer cells to radiation therapy and chemotherapy. However, it is important to note that these effects have only been observed in vitro, and further studies are needed to determine the efficacy of Compound 18 in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Compound 18 is that it is relatively easy to synthesize and purify, which makes it an attractive compound for lab experiments. In addition, its ability to inhibit the growth of cancer cells and induce apoptosis makes it a useful tool for studying the mechanisms of cancer cell death. However, one limitation of Compound 18 is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on Compound 18. One direction is to further investigate its mechanism of action and its potential use in cancer therapy. Another direction is to explore its potential use in combination with other cancer therapies, such as radiation therapy and chemotherapy. Finally, there is a need for in vivo studies to determine the efficacy and safety of Compound 18 in animal models. Overall, the potential of Compound 18 as a cancer therapy warrants further investigation.
Métodos De Síntesis
Compound 18 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with piperidine, followed by reduction with sodium borohydride, and finally, acylation with N-methylbenzamide. The yield of this process is around 50%, and the purity can be increased using column chromatography.
Aplicaciones Científicas De Investigación
Compound 18 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy.
Propiedades
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-22-21(24)20-9-7-19(8-10-20)16-23-13-11-18(12-14-23)15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVSNDRBFVZJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5718457.png)
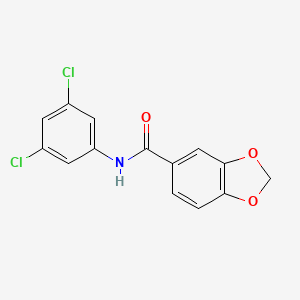
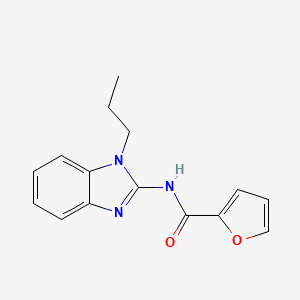
![N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5718474.png)
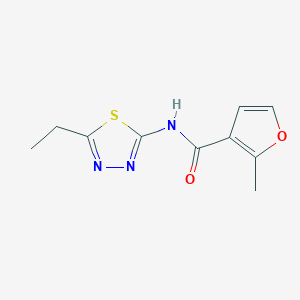
![ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate](/img/structure/B5718481.png)
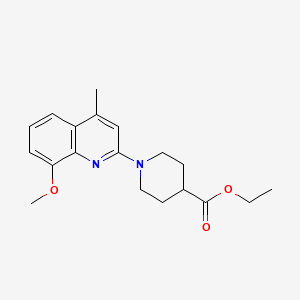
![methyl 4-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5718506.png)
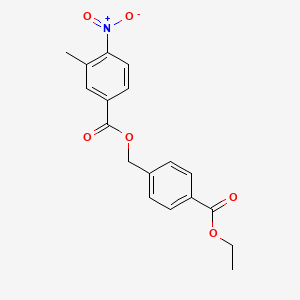

![methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5718541.png)

